molecular formula C7H4FNO4 B3121729 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde CAS No. 2923-99-1

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

Cat. No.: B3121729
CAS No.: 2923-99-1
M. Wt: 185.11 g/mol
InChI Key: PPXUVXCYQWPGGE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO4 It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring

Scientific Research Applications

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde is considered hazardous. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

While specific future directions for 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde are not available, similar compounds have shown promise in the development of fluorescent and photoregenerable receptors , indicating potential avenues for future research.

Preparation Methods

The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-fluoro-2-hydroxybenzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve interactions with active sites or binding pockets on proteins.

Comparison with Similar Compounds

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde can be compared with other similar compounds, such as:

    2-Hydroxy-5-nitrobenzaldehyde: Lacks the fluorine atom, which can influence its reactivity and interactions.

    3-Fluoro-4-hydroxy-5-nitrobenzaldehyde: Has a different position of the hydroxyl group, affecting its chemical properties.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a nitro group, leading to different applications and reactivity.

Properties

IUPAC Name

3-fluoro-2-hydroxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXUVXCYQWPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283883
Record name 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-99-1
Record name 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask with 3-fluoro-2-hydroxybenzaldehyde (5.00 g, 35.7 mmol) in acetic acid (10 mL, 175 mmol), was added nitric acid (conc., 10 mL, 244 mmol) at 0° C. The mixture was stirred 0° C. for 30 min, quenched with ice, extracted with EtOAc (3×30 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated to give 17C (5.457 g, 29.5 mmol, 83% yield) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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